

Hexamethylene Diisocyanate Trimer (CAS No. 3779-63-3): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexamethylene diisocyanate
trimer

Cat. No.: B1207478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene diisocyanate (HDI) trimer, identified by CAS number 3779-63-3, is an aliphatic polyisocyanate widely utilized in the manufacturing of polyurethane coatings, adhesives, and sealants.^[1] Its isocyanurate structure, formed from the trimerization of HDI, imparts notable thermal stability, mechanical strength, and excellent resistance to chemicals, UV radiation, and weathering.^[1] This technical guide provides an in-depth overview of the core physicochemical properties, toxicological data, and general synthesis and handling considerations for HDI trimer, tailored for a scientific audience.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Hexamethylene diisocyanate trimer**.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₃₆ N ₆ O ₆	[1]
Molecular Weight	504.58 g/mol	
Appearance	Colorless to light yellow, viscous liquid	[2]
Density	1.151 - 1.201 g/cm ³ at 20°C	[2]
Boiling Point	Decomposes at 314°C (at 4 hPa)	[2]
Flash Point	228°C	[2]
Viscosity	683 mPa·s at 20°C	[2]
Vapor Pressure	0.001 Pa at 20°C; 0.002 Pa at 25°C; 0.021 Pa at 50°C	[2]
log Pow (Octanol/Water Partition Coefficient)	9.81	[2]
Solubility	Insoluble in water	[2]

Toxicological Profile

HDI trimer presents several toxicological concerns that necessitate careful handling. The primary hazards are related to inhalation and skin contact.

Endpoint	Value	Species	Route	Source(s)
LD50 (Oral)	> 2500 mg/kg bw	Rat (female)	Oral	[2]
LD50 (Dermal)	> 2000 mg/kg bw	Rat (male/female)	Dermal	[2]
LC50 (Inhalation)	543 mg/m ³ air	Rat (male)	Inhalation	[2]
Skin Sensitization	Category 1	-	-	[2]
Acute Inhalation Toxicity	Category 4	-	-	[2]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	-	-	[2]

Key Toxicological Hazards:

- Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[\[3\]](#) Re-exposure to even very low concentrations can trigger allergic respiratory reactions in sensitized individuals.[\[4\]](#)
- Skin Sensitization: May cause an allergic skin reaction.[\[2\]](#)[\[4\]](#)
- Inhalation Toxicity: Harmful if inhaled, causing respiratory irritation.[\[2\]](#) Excessive exposure can lead to severe irritation of the upper respiratory tract and lungs, and potentially lung injury.[\[4\]](#)
- Eye Irritation: May cause severe irritation with the potential for corneal injury.[\[4\]](#)

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physicochemical and toxicological properties of HDI trimer are not readily available in the public domain. However, standardized methods are employed for their determination. For instance, toxicological data

are typically generated following OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

General Analytical Methodology:

The analysis of HDI and its oligomers, including the trimer, often involves derivatization followed by chromatographic techniques.[\[5\]](#)

- Sampling: Air samples are collected by passing them through a solution containing a derivatizing agent, such as 1-(2-methoxyphenyl)-piperazine in toluene.[\[5\]](#)
- Derivatization: The isocyanate groups of the HDI trimer react with the derivatizing agent to form a stable derivative.
- Analysis: The resulting derivative is then analyzed using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Gas Chromatography/Mass Spectrometry (GC/MS).[\[5\]](#)

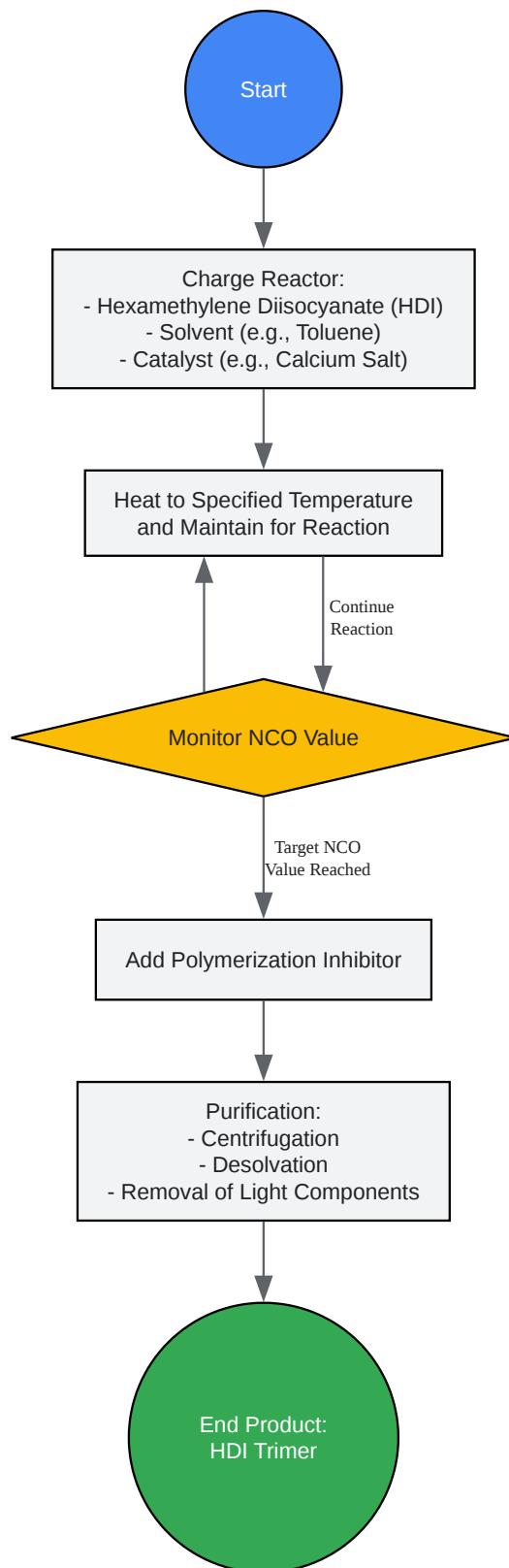
A preliminary screening by Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the major homopolymers, such as the isocyanurate trimer.[\[6\]](#)

Synthesis and Reaction Pathways

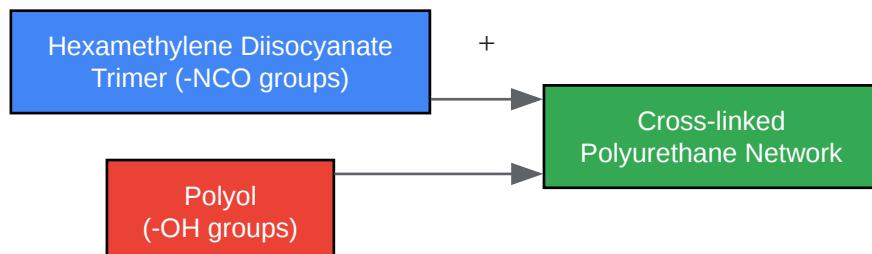
HDI trimer is synthesized through the catalytic trimerization of hexamethylene diisocyanate (HDI).[\[7\]](#) The reaction involves the formation of an isocyanurate ring from three HDI molecules.

General Synthesis Workflow:

A patent describes a general method for the synthesis of HDI trimer which involves the following steps:[\[7\]](#)


- Charging the Reactor: Hexamethylene diisocyanate (HDI), a solvent (e.g., toluene), and a catalyst (e.g., a calcium salt) are charged into a reactor under an inert atmosphere (nitrogen).[\[7\]](#)
- Heating and Reaction: The mixture is heated to a specific temperature and held for a period to allow for the trimerization reaction to proceed.[\[7\]](#)

- Monitoring Reaction Progress: The reaction is monitored by measuring the concentration of isocyanate (NCO) groups.[7]
- Quenching the Reaction: Once the desired NCO value is reached, a polymerization inhibitor is added to stop the reaction.[7]
- Purification: The product is then purified, which may involve steps like centrifugation to remove the catalyst, followed by desolvation and removal of lighter components to obtain the final HDI trimer product.[7]


The reaction of HDI trimer with polyols is fundamental to the formation of polyurethane materials.[1] The isocyanate groups of the trimer react with the hydroxyl groups of the polyol to form urethane linkages, creating a cross-linked polymer network.[8]

Visualizations

Caption: Logical relationship between routes of exposure and primary health hazards of HDI trimer.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Hexamethylene diisocyanate trimer**.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the formation of polyurethane from HDI trimer and a polyol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3779-63-3: Hexamethylene diisocyanate isocyanurate tri... [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemos.de [chemos.de]
- 4. chempoint.com [chempoint.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. CN113683577A - Synthetic method of hexamethylene diisocyanate trimer - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Hexamethylene Diisocyanate Trimer (CAS No. 3779-63-3): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207478#hexamethylene-diisocyanate-trimer-cas-number-3779-63-3-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com